molecular formula C11H10O2 B1366576 3-Propylidenephthalide CAS No. 17369-59-4

3-Propylidenephthalide

Cat. No.: B1366576
CAS No.: 17369-59-4
M. Wt: 174.20 g/mol
InChI Key: NGSZDVVHIGAMOJ-BJMVGYQFSA-N
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Description

Biochemical Analysis

Biochemical Properties

3-Propylidenephthalide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and context. Additionally, this compound has been shown to bind with certain proteins, altering their conformation and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. This modulation can result in altered gene expression, affecting the production of proteins involved in critical cellular functions. Furthermore, this compound has been observed to impact cellular metabolism by influencing the activity of metabolic enzymes .

Molecular Mechanism

The mechanism of action of this compound involves several molecular interactions. At the molecular level, this compound binds to specific biomolecules, including enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context. For instance, this compound has been shown to inhibit certain cytochrome P450 enzymes, affecting the metabolism of various substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal adverse effects, while higher doses can lead to toxicity. For instance, studies have shown that this compound at a dose of 1 mg/kg is generally safe, but higher doses can cause adverse effects such as liver toxicity and changes in metabolic enzyme activity. These threshold effects highlight the importance of dosage in determining the safety and efficacy of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the overall activity and toxicity of this compound. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. This compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within tissues can also influence its overall activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can localize to specific compartments or organelles within the cell, such as the endoplasmic reticulum, mitochondria, and nucleus. This localization is often directed by targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Propylidenephthalide can be synthesized through various methods. One common approach involves the use of chiral bifunctional thiourea organocatalysts to obtain enantioenriched highly functionalized dihydronaphthoquinones and chiral 3,3-disubstituted phthalides . The reaction typically involves the use of specific catalysts and controlled reaction conditions to achieve the desired product.

Industrial Production Methods: In industrial settings, this compound is produced by semi-synthetic methods, starting from natural raw materials or through chemical synthesis. The compound is often used as an analytical standard for the determination of analytes in cosmetics, personal care products, tobacco products, and biological samples by various chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Propylidenephthalide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Uniqueness of 3-Propylidenephthalide: this compound is unique due to its specific molecular structure, which imparts distinct olfactory properties. Its use as both a flavoring and fragrance agent highlights its versatility in various industries.

Properties

CAS No.

17369-59-4

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

(3E)-3-propylidene-2-benzofuran-1-one

InChI

InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-7H,2H2,1H3/b10-5+

InChI Key

NGSZDVVHIGAMOJ-BJMVGYQFSA-N

Isomeric SMILES

CC/C=C/1\C2=CC=CC=C2C(=O)O1

SMILES

CCC=C1C2=CC=CC=C2C(=O)O1

Canonical SMILES

CCC=C1C2=CC=CC=C2C(=O)O1

boiling_point

343 to 347 °F at 15 mm Hg (NTP, 1992)

density

1.135 at 74.7 °F (NTP, 1992)
1.127-1.132

flash_point

greater than 200 °F (NTP, 1992)

17369-59-4
94704-89-9

physical_description

3-propylidene phthalide is a clear yellow liquid. (NTP, 1992)
colourless, slightly viscous liquid;  warm, spicy-herbaceous aroma

Pictograms

Irritant

solubility

less than 0.1 mg/mL at 64° F (NTP, 1992)
Insoluble in water;  soluble in oils
soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 3-Propylidenephthalide and how is it characterized?

A1: this compound is a phthalide derivative. Its structure comprises a phthalide core with a propylidene substituent at the 3-position. [] The molecular formula is C11H10O2. [] Structural characterization was achieved using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR, 1H-1H COSY, HMQC, and HMBC techniques. []

Q2: What is known about the antibacterial activity of this compound?

A2: While this compound itself has not been extensively studied for its antibacterial properties, a closely related compound, Z-ligustilide (3-butylidenephthalide), isolated from the same plant source (Levisticum officinale), exhibited activity against Staphylococcus aureus, Escherichia coli, and vancomycin-resistant Enterococcus faecium. [] This suggests that this compound and related phthalides could be promising candidates for further investigation as potential antibacterial agents. []

Q3: How does the structure of this compound relate to other similar compounds and their fragmentation patterns?

A3: Research has shown that this compound (specifically, its isomer this compound) exhibits interesting isomerization behavior when ionized. [, ] It can undergo up to seven consecutive, reversible isomerization steps, interconverting with isomers like 2-ethyl-1,3-indandione. [, ] This complex isomerization process, involving shifts of both protonated and neutral carbonyl groups, ultimately influences the fragmentation pathways observed in mass spectrometry analysis. [, ] Understanding these fragmentation patterns is crucial for the accurate identification and characterization of this compound and related compounds.

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